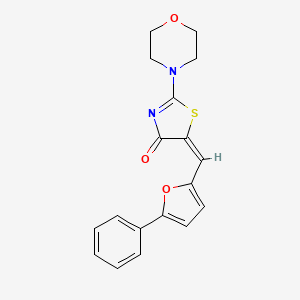

(E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one

Description

(E)-2-Morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a morpholine ring, a phenyl-substituted furan ring, and a thiazole ring The (E)-configuration indicates the specific geometric isomerism around the double bond in the molecule

Properties

IUPAC Name |

(5E)-2-morpholin-4-yl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-17-16(24-18(19-17)20-8-10-22-11-9-20)12-14-6-7-15(23-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTXGDLONGMRBV-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with 5-phenylfuran-2-carbaldehyde in the presence of a base, followed by the addition of morpholine. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions is critical to ensure scalability and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced morpholine or furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that compounds similar to (E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones can inhibit bacterial growth, suggesting potential as antibacterial agents .

2. Anticancer Properties:

Investigations into the anticancer effects of thiazolidinone derivatives have shown promising results. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, revealing cytotoxic effects and the ability to induce apoptosis in cancer cells . The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

3. Anti-inflammatory Effects:

Thiazolidinones are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating diseases characterized by chronic inflammation .

Biochemical Applications

1. Enzyme Inhibition:

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, thiazolidinones have shown potential as inhibitors of glycogen synthase kinase 3 (GSK3), a target in various diseases including diabetes and cancer .

2. Radioligand Development:

The compound's structure allows for modifications that can enhance its binding affinity to biological targets. This property is crucial for developing radioligands used in imaging techniques like PET scans, facilitating the study of receptor interactions in vivo .

Material Science Applications

1. Organic Electronics:

The electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry:

In polymer science, thiazolidinones are being explored as additives or monomers for synthesizing new materials with enhanced mechanical and thermal properties. Their incorporation into polymer matrices can improve material performance in various applications .

Case Studies

Mechanism of Action

The mechanism of action of (E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects may be due to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

(E)-2-Morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one can be compared with other thiazole derivatives and morpholine-containing compounds. Similar compounds include:

2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with diverse biological activities.

5-Phenylfuran-2-carbaldehyde:

Morpholine: A versatile building block in organic synthesis, used in the preparation of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

(E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound consists of a thiazole ring, a morpholine moiety, and a phenylfuran group. Its molecular formula is , and it has a molecular weight of 288.37 g/mol. The structural complexity allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of thiazole effectively inhibited the proliferation of HeLa cells, with IC50 values significantly lower than those of standard chemotherapeutics like sorafenib .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-2-morpholino-... | HeLa | TBD | Induction of apoptosis |

| Sorafenib | HeLa | 7.91 | Inhibition of VEGFR-2 |

| Thiazole derivative 5d | HeLa | 0.37 | Apoptosis induction via cell cycle arrest |

Antimicrobial Activity

The thiazole and furan moieties are known for their antimicrobial properties. A study on similar compounds revealed that they exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds containing thiazole rings have been reported to possess anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Study 1: Anticancer Efficacy

In a controlled experiment, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted where the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds often inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer progression.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G1 phase, leading to reduced proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.